protein Sir - 155982-58-4

protein Sir

Catalog Number: EVT-1519968
CAS Number: 155982-58-4
Molecular Formula: C8H10O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of SIR proteins involves the transcription of their respective genes followed by translation into polypeptides. For instance, the gene encoding SIR3 can be expressed in a laboratory setting using plasmids that contain the full open reading frame (ORF) of the gene. Techniques such as polymerase chain reaction (PCR) can amplify specific regions of the gene for cloning into expression vectors. The resulting fusion proteins can be analyzed through various biochemical assays to confirm their functionality and interactions with other chromatin-associated proteins .

Molecular Structure Analysis

Structure and Data
The structure of SIR proteins has been characterized through various methods, including X-ray crystallography and nuclear magnetic resonance spectroscopy. For example, SIR2 is known to possess an NAD+-binding domain that is critical for its deacetylase activity. The protein's structure allows it to interact with specific lysine residues on histones H3 and H4, facilitating chromatin condensation. The structural data indicate that these proteins do not bind directly to DNA but rather associate with histones and other chromatin components .

Chemical Reactions Analysis

Reactions and Technical Details
SIR proteins catalyze deacetylation reactions on lysine residues within histone tails. For example, SIR2 removes acetyl groups from H3K9 and H4K16, leading to a more compact chromatin structure that inhibits transcription. This process is essential for the establishment of heterochromatin at silent mating type loci and telomeres. The interaction between SIR2, SIR3, and SIR4 forms a complex that enhances the spreading of heterochromatin by promoting further deacetylation and recruitment of additional silencing factors .

Mechanism of Action

Process and Data
The mechanism by which SIR proteins exert their effects involves several steps:

  1. Recruitment: The SIR complex is recruited to specific chromatin regions by transcription factors such as Rap1.
  2. Deacetylation: Once bound, SIR2 deacetylates histone tails, which facilitates the binding of SIR3.
  3. Heterochromatin Spreading: The binding of SIR3 leads to further recruitment of SIR4 and additional SIR2 molecules, propagating the silencing effect across neighboring nucleosomes.

This process results in the formation of stable heterochromatin domains that are resistant to transcriptional activation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
SIR proteins are generally soluble in cellular extracts due to their globular structure. They exhibit enzymatic activity characterized by their ability to hydrolyze acetyl groups from lysine residues in histones. Their activity is dependent on the presence of NAD+, particularly for SIR2, which acts as an NAD+-dependent deacetylase. This enzymatic function is critical for their role in chromatin remodeling and gene regulation .

Applications

Scientific Uses
SIR proteins have significant implications in various fields of research:

  • Gene Regulation Studies: Understanding how these proteins regulate gene expression can provide insights into developmental biology and cellular differentiation.
  • Cancer Research: Given their role in maintaining genomic stability, alterations in SIR protein function may contribute to tumorigenesis.
  • Aging Research: Homologs of SIR2 (known as sirtuins) have been implicated in lifespan regulation, making them targets for studies on aging and metabolic diseases .
Historical Context and Discovery of SIR Proteins

Early Genetic Screens in Saccharomyces cerevisiae

Identification of SIR Genes in Mating-Type Silencing

The initial identification of SIR genes emerged from investigations into yeast mating-type switching, a process essential for sexual reproduction. Three pivotal studies independently uncovered genes governing transcriptional silencing at cryptic mating-type loci (HMLα and HMRa):

  • Hopper & Hall (1970s) observed that specific mutations allowed α/α diploids (normally sterile) to sporulate like α/a diploids. This suggested aberrant expression of normally silenced mating-type genes, though the genes (later termed CMT) weren't initially mapped [1] [5].
  • Klar et al. (1981) identified spontaneous MAR mutants where haploid cells exhibited diploid-like mating behavior. Genetic mapping placed MAR on chromosome IV, implicating it in derepression of silent cassettes [1] [8].
  • Rine & Herskowitz (1987) conducted a targeted screen in ho matα1 haploids, isolating mutants (SIR1-4) that restored MATα function by derepressing HMLα. This work established the canonical SIR nomenclature and defined a four-gene complex essential for silencing [1] [5] [9].

Subsequent complementation analysis confirmed that MAR, CMT, and SIR mutants represented alleles of the same genes (SIR1-4), solidifying their role in establishing heterochromatin-like domains at mating-type loci [1] [10].

Table 1: Foundational Genetic Screens Identifying SIR Genes

Researcher(s)Genetic SystemKey Phenotype ObservedGene(s) IdentifiedProposed Function
Hopper & Hallα/α diploid sporulationSporulation in sterile diploidCMT (later SIR3)Mating-type conversion suppression
Klar et al.Haploid mating behaviorHaploid cells mate as diploidsMAR (later SIR3)Silent mating-type derepression
Rine & Herskowitzmatα1 complementationRestoration of α mating in matα1 mutantSIR1, SIR2, SIR3, SIR4Silencing complex assembly

Role of SIR1-4 in Sporulation and Haploid Mating

The SIR complex proved indispensable for cell-type specification through its silencing function:

  • In haploid cells, deletion of any core SIR gene (SIR2, SIR3, SIR4) caused simultaneous expression of both a and α mating pheromones. This sterile phenotype arose from co-expression of MAT-encoded and silenced (HML/HMR)-encoded information, confusing potential mating partners [1] [8].
  • In diploid cells (MATa/MATα), sirΔ mutants exhibited defective sporulation due to the inability to repress haploid-specific genes. This mirrored the sterility of α/α or a/a diploids, confirming SIR proteins enforce developmental-stage-specific transcription [3] [8].
  • SIR1 played a distinct role: its loss weakened but didn't eliminate silencing, primarily affecting establishment rather than maintenance at HM loci. SIR1-deficient strains retained partial sporulation competence, unlike core SIR mutants [5] [9].

Evolution of Terminology: MAR, CMT, and SIR Nomenclature

The diverse names initially assigned (SIR, MAR, CMT, STE) reflected the phenotypic contexts of their discovery screens rather than functional differences:

  • MAR (Mating-Type Regulator): Coined by Klar based on aberrant mating behavior [1] [8].
  • CMT (Change of Mating Type): Used by Hopper & Hall for mutants allowing α/α sporulation [1].
  • STE (Sterile): Identified in screens for mating-defective haploids [1].
  • SIR (Silent Information Regulator): Proposed by Rine/Herskowitz to describe the molecular function—regulating access to silent genetic information [5] [10].

Unification under SIR occurred when genetic mapping and functional complementation revealed all mutants affected the same loci. Rine’s systematic identification of four complementation groups (SIR1-4) and his mechanistic description of their role in silencing cemented this terminology. The name "SIR" prevailed because it most accurately described the shared biochemical function—establishing transcriptionally repressed chromatin domains [1] [5] [10].

Key Contributions from Yeast Genetics to Chromatin Biology

Yeast SIR proteins provided the first mechanistic insights into eukaryotic heterochromatin formation and its functional consequences:

  • Heterochromatin Propagation Mechanism: SIR recruitment to silencers (via Rap1/Abf1/ORC) initiates a self-reinforcing feedback loop. Sir2 deacetylates histone H4K16, enabling Sir3 binding, which recruits more Sir2/4. This facilitates spreading of silencing along chromatin [1] [5] [7].
  • Link Between Histone Modification and Gene Repression: Mutations mimicking acetylated H4K16 (e.g., H4K16Q) abolished silencing, proving that histone hypoacetylation is critical for SIR-mediated repression. This established the paradigm that post-translational histone modifications directly regulate chromatin function [1] [4] [8].
  • Genome Organization Principles: SIR complexes anchored silenced chromatin (HM loci, telomeres) to the nuclear periphery, demonstrating subnuclear positioning as a regulator of gene activity. This revealed a link between nuclear architecture and epigenetic control [5] [7] [10].
  • Conservation of Epigenetic Mechanisms: The discovery that Sir2 is an NAD+-dependent deacetylase (sirtuin) linked metabolism to chromatin regulation. Mammalian SIRT1 homologs similarly deacetylate histones and influence aging, showing deep evolutionary conservation [1] [5] [7].

Table 2: Phenotypic Consequences of SIR Gene Deletions in Yeast

GenotypeMating-Type Loci SilencingTelomeric SilencingrDNA StabilityHaploid MatingDiploid Sporulation
Wild-TypeIntactIntactIntactNormalNormal
sir1ΔWeakenedNormalNormalNormalReduced
sir2ΔLostLostLostSterileAbsent
sir3ΔLostLostNormalSterileAbsent
sir4ΔLostLostNormalSterileAbsent

Properties

CAS Number

155982-58-4

Product Name

protein Sir

Molecular Formula

C8H10O3

Synonyms

protein Sir

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